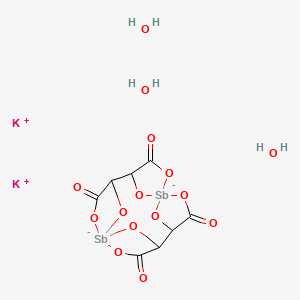
Antimonyl (potassium tartrate trihydrate)
Overview
Description
Antimony potassium tartrate trihydrate, also known as potassium antimonyl tartrate, is a metalloid salt in which the antimony is in trivalent state (SbIII) . It is used as an antiparasitic agent, predominantly for treating infections caused by the parasite Leishmania .
Synthesis Analysis
Antimony potassium tartrate is prepared by treating a solution of potassium hydrogen tartrate and antimony trioxide . With an excess of tartaric acid, the monoanionic monoantimony salt is produced .Molecular Structure Analysis
The molecular formula of Antimony potassium tartrate trihydrate is C8H4K2O12Sb2.3H2O . The crystal structure of its optically active form has been investigated using three-dimensional X-ray and white radiation neutron diffraction methods .Chemical Reactions Analysis
Potassium antimony (III) tartrate hydrate may be used as a standard during the quantification of Sb species present in the juices by HPLC. It may also be used in the preparation of novel Sb (III)-containing polyanions by reacting with trilacunary Keggin-type polyanions .Physical And Chemical Properties Analysis
Antimony potassium tartrate trihydrate is a white crystalline powder. It has a density of 2.6 g/cm^3 and is soluble in water .Scientific Research Applications
Preparation of Antimony Stock Solution
This compound is used to prepare antimony (Sb (III)) stock solution in deionized water, typically at a concentration of 100mg/L. This stock solution is essential for various analytical procedures in laboratories .
Spectrophotometric Determination of Phosphorus
It serves an important role in the spectrophotometric determination of total phosphorus in dry sediments. This method is crucial for environmental monitoring and research .
Quantification of Sb Species in Juices
Potassium antimonyl tartrate trihydrate is used as a standard during the quantification of Sb species present in juices by High-Performance Liquid Chromatography (HPLC), which is significant for food safety and quality control .
Synthesis of Novel Sb (III)-Containing Polyanions
The compound is employed in the synthesis of novel Sb (III)-containing polyanions by reacting with trilacunary Keggin-type polyanions. This has implications for materials science and nanotechnology .
Antiparasitic Agent
Potassium antimonyl tartrate trihydrate has been used historically as an antiparasitic agent , particularly in the treatment of schistosomiasis and leishmaniasis, due to its powerful emetic properties .
Antiangiogenic and Antitumor Properties
Recent investigations have explored its antiangiogenic and antitumor properties in non-small-cell lung cancer, which could have significant implications for cancer treatment .
Resolving Agent
It is also utilized as a resolving agent in chemical synthesis, which helps in the separation of mixtures into their component compounds .
Mechanism of Action
Target of Action
Antimonyl potassium tartrate trihydrate, also known as tartar emetic or potassium antimonyl tartrate trihydrate, is an antiparasitic agent predominantly used for treating infections caused by the parasite Leishmania . The compound is a metalloid salt in which the antimony is in a trivalent state (SbIII) .
Mode of Action
It is known to have irritant emetic properties and may cause lethal cardiac toxicity among other adverse effects .
Biochemical Pathways
It is known that the compound exhibits more toxic action than pentavalent antimony (pentostam) against leishmania species .
Pharmacokinetics
It is known that the compound is soluble in water , which may impact its bioavailability.
Result of Action
The result of the action of antimonyl potassium tartrate trihydrate is the treatment of infections caused by the parasite Leishmania . The compound has irritant emetic properties and may cause lethal cardiac toxicity among other adverse effects .
Action Environment
The action of antimonyl potassium tartrate trihydrate can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to avoid release to the environment . Furthermore, antimony compounds are toxic to the environment and should be disposed of as hazardous waste . The compound also reacts with strong oxidizing agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4O6.2K.3H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;3*1H2;;/q2*-2;2*+1;;;;2*+3/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTCZEPSIIFINA-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C(=O)O[Sb-]4(O3)OC(C5C(=O)O[Sb-](O1)(O5)OC2=O)C(=O)O4.O.O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10K2O15Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3039240 | |
| Record name | Antimony potassium tartrate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3039240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimonyl (potassium tartrate trihydrate) | |
CAS RN |
28300-74-5 | |
| Record name | Antimony potassium tartrate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3039240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



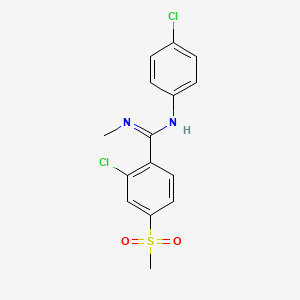
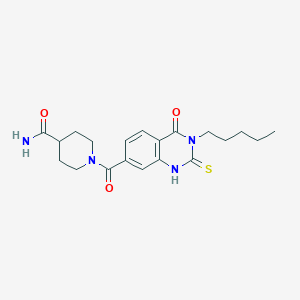
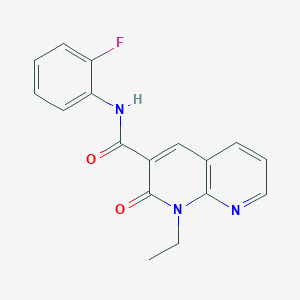
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2895940.png)
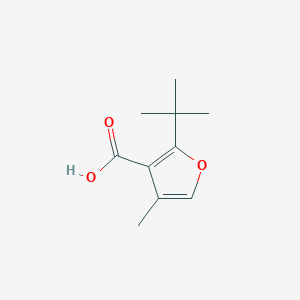
![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2895942.png)
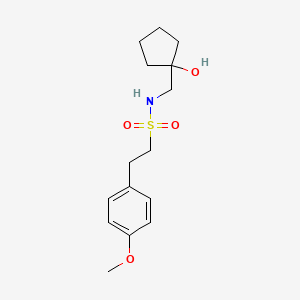
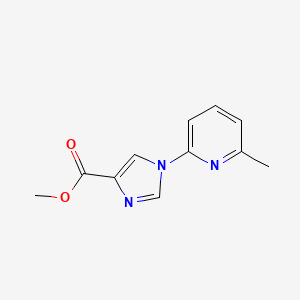
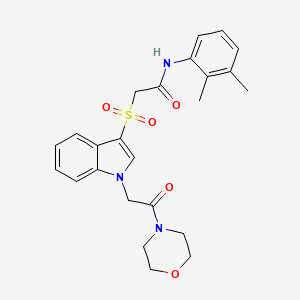
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2895948.png)
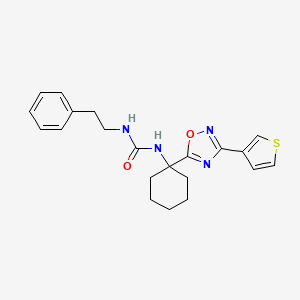
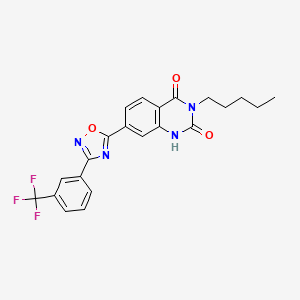
![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid](/img/structure/B2895959.png)